molecular formula C17H18ClNO3S B3453299 3-(4-chlorophenyl)sulfanyl-N-(3,4-dimethoxyphenyl)propanamide

3-(4-chlorophenyl)sulfanyl-N-(3,4-dimethoxyphenyl)propanamide

Cat. No.: B3453299
M. Wt: 351.8 g/mol
InChI Key: YPNFKBVCGADWQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-chlorophenyl)sulfanyl-N-(3,4-dimethoxyphenyl)propanamide is a synthetic organic compound with the molecular formula C17H18ClNO3S It is known for its unique chemical structure, which includes a chlorophenyl group, a sulfanyl linkage, and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)sulfanyl-N-(3,4-dimethoxyphenyl)propanamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-chlorothiophenol with 3,4-dimethoxybenzaldehyde in the presence of a base such as sodium hydroxide to form the intermediate 3-(4-chlorophenyl)sulfanyl-3,4-dimethoxybenzyl alcohol.

    Amidation: The intermediate is then reacted with propanoyl chloride in the presence of a base like pyridine to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)sulfanyl-N-(3,4-dimethoxyphenyl)propanamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group, using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium methoxide, potassium tert-butoxide

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohol derivatives

    Substitution: Various substituted phenyl derivatives

Scientific Research Applications

3-(4-chlorophenyl)sulfanyl-N-(3,4-dimethoxyphenyl)propanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)sulfanyl-N-(3,4-dimethoxyphenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound’s sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the dimethoxyphenyl group may interact with various enzymes and receptors, modulating their activity. These interactions can lead to changes in cellular processes, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenyl)sulfanyl-N-(2,4-dimethoxyphenyl)propanamide
  • 3-(4-chlorophenyl)sulfanyl-N-(3,4-dimethoxybenzylidene)propanohydrazide

Uniqueness

3-(4-chlorophenyl)sulfanyl-N-(3,4-dimethoxyphenyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chlorophenyl and dimethoxyphenyl groups allows for diverse interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-(4-chlorophenyl)sulfanyl-N-(3,4-dimethoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO3S/c1-21-15-8-5-13(11-16(15)22-2)19-17(20)9-10-23-14-6-3-12(18)4-7-14/h3-8,11H,9-10H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPNFKBVCGADWQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CCSC2=CC=C(C=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-chlorophenyl)sulfanyl-N-(3,4-dimethoxyphenyl)propanamide
Reactant of Route 2
Reactant of Route 2
3-(4-chlorophenyl)sulfanyl-N-(3,4-dimethoxyphenyl)propanamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
3-(4-chlorophenyl)sulfanyl-N-(3,4-dimethoxyphenyl)propanamide
Reactant of Route 4
Reactant of Route 4
3-(4-chlorophenyl)sulfanyl-N-(3,4-dimethoxyphenyl)propanamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
3-(4-chlorophenyl)sulfanyl-N-(3,4-dimethoxyphenyl)propanamide
Reactant of Route 6
Reactant of Route 6
3-(4-chlorophenyl)sulfanyl-N-(3,4-dimethoxyphenyl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.